molecular formula C12H11FN5Na4O12P3 B11928683 EFdA-TP tetrasodium

EFdA-TP tetrasodium

Cat. No.: B11928683
M. Wt: 621.12 g/mol
InChI Key: FNAXCBIZNJRMDE-OCSZSNTDSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EFdA-TP tetrasodium involves multiple steps, starting from the nucleoside analog 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The triphosphate form is achieved through phosphorylation reactions, typically using phosphoryl chloride and a suitable base such as pyridine . The final product, this compound, is obtained by neutralizing the triphosphate with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

EFdA-TP tetrasodium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazoles .

Comparison with Similar Compounds

EFdA-TP tetrasodium is unique compared to other nucleoside reverse transcriptase inhibitors due to its high potency and multiple mechanisms of action. Similar compounds include:

This compound stands out due to its ability to act as both an immediate and delayed chain terminator, providing a robust mechanism for inhibiting reverse transcriptase .

Properties

Molecular Formula

C12H11FN5Na4O12P3

Molecular Weight

621.12 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1

InChI Key

FNAXCBIZNJRMDE-OCSZSNTDSA-J

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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